molecular formula C17H19N3O2 B5233960 2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5233960
M. Wt: 297.35 g/mol
InChI Key: AKISIIREQIXAIM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and materials science. This compound is a pyrazolopyrimidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its broad range of biological activities, which makes it a promising candidate for drug development. Furthermore, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to explore its potential applications in the treatment of other inflammatory diseases, such as psoriasis and inflammatory bowel disease. Another direction is to investigate its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, future studies could focus on improving the solubility and bioavailability of this compound, in order to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 5-propyl-3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with paraformaldehyde and sodium methoxide to yield the final compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has also exhibited antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has shown antiviral activity against herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

2-(methoxymethyl)-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-7-13-10-15(21)20-17(18-13)16(14(19-20)11-22-2)12-8-5-4-6-9-12/h4-6,8-10,19H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKISIIREQIXAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

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